molecular formula CrCs2H6O4 B6595885 Caesium hydroxide--chromium--water (2/2/1/2) CAS No. 56320-90-2

Caesium hydroxide--chromium--water (2/2/1/2)

Cat. No.: B6595885
CAS No.: 56320-90-2
M. Wt: 387.85 g/mol
InChI Key: ANMVEBCAHIBASG-UHFFFAOYSA-L
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Description

General Context of Alkali Metal Coordination Complexes of Chromium(III)

The chemistry of chromium(III) is characterized by its tendency to form stable, kinetically inert octahedral complexes. researchgate.net The d³ electron configuration of Cr(III) leads to a significant ligand field stabilization energy in an octahedral environment, which accounts for the robustness of these complexes. jocpr.com

Significance of Mixed-Ligand (Hydroxide and Aqua) Systems in Chromium(III) Chemistry

The formulation of Dicaesium Dihydroxide Diaquachromate(III) indicates a mixed-ligand system, containing both hydroxide (B78521) (OH⁻) and aqua (H₂O) ligands. Such systems are fundamental in the aqueous chemistry of chromium(III). The hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is the predominant species in acidic aqueous solutions of most chromium(III) salts. britannica.comwikipedia.org

This aqua ion is known to be acidic and undergoes hydrolysis, where water molecules in the coordination sphere act as Brønsted acids, donating a proton to the surrounding solvent. docbrown.info This process leads to the formation of a series of aqua-hydroxo complexes. The equilibrium between these species is highly dependent on the pH of the solution. As the pH increases, the deprotonation of coordinated water molecules becomes more favorable, leading to the formation of species such as [Cr(H₂O)₅(OH)]²⁺ and eventually the precipitation of chromium(III) hydroxide, often formulated as [Cr(H₂O)₃(OH)₃]. docbrown.info The presence of both aqua and hydroxo ligands in the title compound suggests its formation under specific pH conditions where these mixed-ligand species are stable.

Historical Perspectives on Hydrated Chromium(III) Coordination Compounds

The study of hydrated chromium(III) coordination compounds has a rich history that is central to the development of modern coordination chemistry. wiley-vch.de The pioneering work of Alfred Werner in the late 19th and early 20th centuries laid the foundation for our understanding of the structure and bonding in metal complexes. ncert.nic.inwikipedia.org Werner's research on chromium(III) chloride hydrates was particularly insightful. researchgate.net

He was able to isolate three different stable compounds with the same empirical formula, CrCl₃·6H₂O, which exhibited different colors (violet, light green, and dark green) and different chemical properties. researchgate.net Werner correctly proposed that these were isomers with different numbers of water molecules and chloride ions directly coordinated to the central chromium(III) ion. libretexts.org His theory of primary and secondary valences, which correspond to the modern concepts of oxidation state and coordination number, respectively, was a revolutionary idea that explained the existence of these isomers. ncert.nic.inwikipedia.org This work on hydrated chromium(III) complexes was instrumental in establishing the principles of coordination chemistry, including the concept of octahedral geometry for six-coordinate complexes, which is the expected geometry for the chromium center in Dicaesium Dihydroxide Diaquachromate(III). libretexts.orglibretexts.org

Properties

IUPAC Name

dicesium;chromium;dihydroxide;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cr.2Cs.4H2O/h;;;4*1H2/q;2*+1;;;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMVEBCAHIBASG-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[OH-].[OH-].[Cr].[Cs+].[Cs+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CrCs2H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971757
Record name Caesium hydroxide--chromium--water (2/2/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56320-90-2
Record name Caesium hydroxide--chromium--water (2/2/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dicaesium Dihydroxide Diaquachromate Iii

Strategies for the Formation of Chromium(III) Hydroxide (B78521) and Aqua Species

The initial and crucial step in the synthesis of dicaesium dihydroxide diaquachromate(III) is the formation of chromium(III) hydroxide [Cr(OH)₃] or related aqua-hydroxo species. This is typically achieved through the reaction of a soluble chromium(III) salt, such as chromium(III) chloride (CrCl₃) or chromium(III) nitrate (B79036) (Cr(NO₃)₃), with a base in an aqueous solution.

When a stoichiometric amount of a hydroxide source, such as sodium hydroxide or ammonia, is added to a solution containing the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, a gelatinous, grayish-green precipitate of chromium(III) hydroxide is formed. umass.educhemistryviews.org The reaction can be represented by the following equation:

[Cr(H₂O)₆]³⁺(aq) + 3OH⁻(aq) → Cr(OH)₃(s) + 6H₂O(l)

This precipitation occurs as the hydroxide ions deprotonate the coordinated water molecules of the hexaaquachromium(III) complex. researchgate.net The resulting neutral complex is insoluble in water. umass.edu It is important to control the pH of the solution during this process, as incomplete precipitation can occur in highly acidic conditions, while the formation of soluble hydroxo complexes can occur in excessively basic environments.

Alternatively, chromium(III) hydroxide can be synthesized by dissolving chromium metal in hydrochloric acid to form a solution of chromium(III) chloride, which is then treated with a hydroxide solution to precipitate the hydroxide. youtube.com

Role of Caesium Hydroxide as a Precursor in Alkali Metal Hydroxide-Containing Syntheses

Caesium hydroxide (CsOH) plays a pivotal role in the synthesis of dicaesium dihydroxide diaquachromate(III), serving as both the source of the caesium counter-ions and the strong base required to form the desired chromate(III) complex. As an alkali metal hydroxide, caesium hydroxide is a strong electrolyte and completely dissociates in water to provide a high concentration of hydroxide ions.

Cr(OH)₃(s) + 2CsOH(aq) + 2H₂O(l) → Cs₂Cr(H₂O)₂(OH)₄

The high concentration of caesium ions in the solution is essential for the eventual crystallization of the double salt, dicaesium dihydroxide diaquachromate(III).

Experimental Approaches to the Preparation of Dicaesium Dihydroxide Diaquachromate(III)

While a specific, detailed experimental protocol for the synthesis of dicaesium dihydroxide diaquachromate(III) is not widely documented, a plausible and effective method can be constructed based on the well-established chemistry of chromium(III) and alkali metal hydroxides. The following table outlines a potential experimental procedure:

StepProcedureObservations
1. Preparation of Chromium(III) Solution Dissolve a known quantity of a soluble chromium(III) salt (e.g., CrCl₃·6H₂O) in deionized water.A clear, colored solution (typically green or violet) is formed.
2. Precipitation of Chromium(III) Hydroxide Slowly add a stoichiometric amount of a standard caesium hydroxide solution to the chromium(III) solution with constant stirring.A gelatinous, grayish-green precipitate of Cr(OH)₃ forms.
3. Formation of the Chromate(III) Complex Add a carefully measured excess of concentrated caesium hydroxide solution to the suspension of Cr(OH)₃. Gentle warming may be applied to facilitate the dissolution of the precipitate.The precipitate dissolves to form a clear, colored solution, indicating the formation of the soluble caesium chromate(III) complex.
4. Isolation of the Product The resulting solution is subjected to a crystallization procedure to isolate the solid dicaesium dihydroxide diaquachromate(III).Crystalline solid of the target compound is obtained.

Refinement and Crystallization Procedures for Hydrated Inorganic Complexes

The final and often most challenging step in the synthesis is the isolation of pure, crystalline dicaesium dihydroxide diaquachromate(III) from the aqueous solution. Several techniques can be employed for the crystallization of hydrated inorganic complexes.

Slow Evaporation: This is a straightforward and widely used method for growing single crystals. umass.eduresearchgate.net The solution containing the dissolved complex is left undisturbed in a container with a loose cover, allowing the solvent to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, eventually reaching a supersaturated state from which crystals can nucleate and grow. The rate of evaporation can be controlled to influence the size and quality of the crystals. umass.edu

Vapor Diffusion: This technique is particularly useful when only small quantities of the compound are available. unifr.chmit.edu A concentrated solution of the complex is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a solvent in which the complex is less soluble (an anti-solvent). The vapor from the anti-solvent slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization. chemistryviews.org

Cooling Crystallization: For compounds that have a significantly higher solubility in a solvent at elevated temperatures, slow cooling of a saturated solution can lead to the formation of crystals. The solution is heated to dissolve the maximum amount of the complex and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the complex also decreases, leading to crystallization.

The choice of crystallization method will depend on the specific solubility characteristics of dicaesium dihydroxide diaquachromate(III) in the reaction mixture. After crystallization, the solid product is typically collected by filtration, washed with a suitable solvent to remove any impurities, and then dried.

Structural Elucidation and Crystallography of Dicaesium Dihydroxide Diaquachromate Iii

Advanced Single-Crystal X-ray Diffraction Analysis

An advanced single-crystal X-ray diffraction analysis is the primary method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide crucial information, including:

Unit cell dimensions: The size and shape of the basic repeating unit of the crystal lattice.

Space group: The symmetry operations that describe the arrangement of molecules in the crystal.

Atomic coordinates: The precise positions of the chromium, caesium, oxygen, and hydrogen atoms.

Bond lengths and angles: The distances between bonded atoms and the angles between those bonds.

Without a published crystal structure, these parameters for Dicaesium Dihydroxide Diaquachromate(III) remain unknown.

Investigation of Hydrogen Bonding Interactions and Crystal Packing

Hydrated metal complexes are characterized by extensive networks of hydrogen bonds, which play a crucial role in stabilizing the crystal structure. In the hypothetical structure of Dicaesium Dihydroxide Diaquachromate(III), hydrogen bonds would be expected to form between:

The coordinated water molecules and the hydroxide (B78521) ligands.

The coordinated water molecules and non-coordinated water molecules (if any are present in the crystal lattice).

The coordinated ligands and the caesium ions.

Coordination Chemistry and Ligand Properties in Dicaesium Dihydroxide Diaquachromate Iii Systems

Aqueous Solution Equilibria and Speciation of Chromium(III) Hydroxide-Aqua Complexes

In aqueous solution, the chromium(III) ion exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. libretexts.orglibretexts.org This complex undergoes successive deprotonation or hydrolysis reactions as the pH of the solution increases. These reactions lead to the formation of a variety of aqua-hydroxo species. The equilibria are fundamental to understanding the speciation of chromium(III) in water.

The primary hydrolysis steps for the [Cr(H₂O)₆]³⁺ ion are as follows:

[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺

[Cr(H₂O)₅(OH)]²⁺ + H₂O ⇌ [Cr(H₂O)₄(OH)₂]⁺ + H₃O⁺

[Cr(H₂O)₄(OH)₂]⁺ + H₂O ⇌ Cr(H₂O)₃(OH)₃ + H₃O⁺

Cr(H₂O)₃(OH)₃ + OH⁻ ⇌ [Cr(H₂O)₂(OH)₄]⁻ + H₂O

At near-neutral pH, the neutral, insoluble complex, chromium(III) hydroxide (B78521), [Cr(H₂O)₃(OH)₃], precipitates from solution. libretexts.org In the presence of excess hydroxide, this precipitate can redissolve to form anionic species such as the tetrahydroxodiaquachromate(III) ion, [Cr(H₂O)₂(OH)₄]⁻, and the hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻. libretexts.orgchemguide.co.uk The dicaesium dihydroxide diaquachromate(III) mentioned in the subject implies the presence of the [Cr(H₂O)₂(OH)₄]⁻ anionic complex, balanced by two caesium cations.

Polymeric species can also form, particularly at higher chromium concentrations, through olation, where hydroxide ions bridge two chromium centers. Examples include the formation of dimers like [Cr₂(OH)₂(H₂O)₈]⁴⁺. cost-nectar.eu

Table 1: Hydrolysis Constants for Monomeric Cr(III) Species at 298 K

Equilibrium Reaction log K value
Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺ -3.57 to -4.0
Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺ -9.65 to -9.84
Cr³⁺ + 3H₂O ⇌ Cr(OH)₃ + 3H⁺ -16.19 to -18
Cr³⁺ + 4H₂O ⇌ Cr(OH)₄⁻ + 4H⁺ -27.4 to -27.65

Source: Data compiled from various critical compilations. cost-nectar.eu

Mechanisms of Ligand Exchange Involving Water and Hydroxide Ligands in Chromium(III) Complexes

Ligand exchange reactions for chromium(III) complexes are characteristically slow, a property attributed to the high ligand field stabilization energy of the d³ configuration in an octahedral geometry. ufrgs.br The substitution of water ligands in the [Cr(H₂O)₆]³⁺ ion by other ligands, including hydroxide, is a key process.

The mechanism of water exchange on the hexaaquachromium(III) ion is generally considered to be dissociative in nature (Id or D mechanism). ufrgs.br This implies that the rate-determining step involves the breaking of the Cr-OH₂ bond. The presence of hydroxide ions in solution can accelerate ligand substitution reactions. This is explained by the conjugate base mechanism, where a coordinated water molecule is deprotonated by a hydroxide ion. The resulting hydroxo ligand (-OH) is a strong π-donor, which can labilize the remaining water ligands, facilitating their exchange.

The substitution of water by anions like chloride or sulfate often leads to a color change in the solution. For instance, the violet-blue-grey [Cr(H₂O)₆]³⁺ ion turns green upon the formation of species like [Cr(H₂O)₄Cl₂]⁺. libretexts.orgchemguide.co.uk While this involves different ligands, it illustrates the principle of ligand exchange in Cr(III) coordination chemistry. The exchange between coordinated water and hydroxide is a fundamental step in the hydrolysis and olation processes described in the previous section.

Probing the Acid-Base Characteristics of Coordinated Water Molecules in Chromium(III) Environments

The high positive charge and small ionic radius of the Cr³⁺ ion make it highly polarizing. When coordinated to water molecules in the [Cr(H₂O)₆]³⁺ complex, the chromium center withdraws electron density from the oxygen atoms of the water ligands. This, in turn, weakens the O-H bonds, making the coordinated water molecules more acidic than bulk water. stackexchange.com

Consequently, the hexaaquachromium(III) ion acts as a weak acid in aqueous solution, with typical pH values for its solutions in the range of 2-3. libretexts.orgchemguide.co.uk The acid dissociation constant (pKa) for the first deprotonation of [Cr(H₂O)₆]³⁺ is in the range of 3.8 to 4.2. nih.gov

[Cr(H₂O)₆]³⁺(aq) + H₂O(l) ⇌ [Cr(H₂O)₅(OH)]²⁺(aq) + H₃O⁺(aq)

This acidic nature is a direct consequence of the Lewis acid-base interaction between the Cr³⁺ ion and the water ligands. stackexchange.com The deprotonation of subsequent water molecules occurs at progressively higher pH values, leading to the various species outlined in the equilibria section. The formation of the dihydroxide species within the dicaesium dihydroxide diaquachromate(III) complex is a direct result of these acid-base properties in a sufficiently basic environment.

Assessment of Coordination Sphere Stability and Lability in Dicaesium Dihydroxide Diaquachromate(III)

The coordination sphere of chromium(III) is known for its kinetic inertness, meaning that ligands exchange very slowly. ufrgs.br This stability is a hallmark of Cr(III) chemistry. The residence time of a single water molecule in the primary hydration shell of the Cr³⁺ ion is exceptionally long, on the order of 2.0 x 10¹² microseconds (approximately 23 days). nih.gov This contrasts sharply with more labile metal ions like Fe(III), which has a water ligand residence time of only 316 microseconds. nih.gov

This inertness means that the [Cr(H₂O)₂(OH)₄]⁻ anion, once formed, is expected to be relatively stable and slow to undergo further ligand substitution. The stability arises from the strong covalent character of the Cr-O bonds and the favorable ligand field stabilization energy. While thermodynamically stable under specific pH conditions, the complex will participate in equilibria if conditions, such as pH, are changed. For example, adding acid would lead to the protonation of the hydroxide ligands, converting them back to water ligands and shifting the equilibrium towards more cationic species.

The term "lability" refers to the rate at which ligands are exchanged. Given the high kinetic inertness of Cr(III), its complexes, including dicaesium dihydroxide diaquachromate(III), are considered non-labile or inert.

Table 2: Compound Names Mentioned

Compound Name Chemical Formula (Ion)
Dicaesium Dihydroxide Diaquachromate(III) Cs₂[Cr(H₂O)₂(OH)₄] (inferred)
Hexaaquachromium(III) ion [Cr(H₂O)₆]³⁺
Pentaaquahydroxochromium(III) ion [Cr(H₂O)₅(OH)]²⁺
Tetraaquadihydroxochromium(III) ion [Cr(H₂O)₄(OH)₂]⁺
Triaquatrihydroxochromium(III) [Cr(H₂O)₃(OH)₃]
Diaquatetraquahydroxochromate(III) ion [Cr(H₂O)₂(OH)₄]⁻
Hexahydroxochromate(III) ion [Cr(OH)₆]³⁻

Spectroscopic and Computational Characterization of Dicaesium Dihydroxide Diaquachromate Iii

Application of Vibrational Spectroscopy (Infrared and Raman) for Ligand Identification (Hydroxide, Aqua)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and ligands within a coordination complex. For Dicaesium Dihydroxide Diaquachromate(III), these methods are crucial for confirming the presence of both hydroxide (B78521) (OH⁻) and aqua (H₂O) ligands coordinated to the chromium(III) center.

The spectra are characterized by distinct vibrational modes associated with these ligands:

O-H Stretching (ν(O-H)) : Both aqua and hydroxide ligands exhibit O-H stretching vibrations, typically appearing in the high-frequency region of the spectrum, from 3200 to 3600 cm⁻¹. The bands corresponding to the aqua ligands are generally broader due to more extensive hydrogen bonding possibilities compared to the hydroxide ligands.

H-O-H Bending (δ(H-O-H)) : A key diagnostic feature for the presence of coordinated water is the H-O-H bending (scissoring) mode, which appears around 1600-1630 cm⁻¹. The presence of this band is definitive proof of aqua ligands.

Cr-O-H Bending (δ(Cr-O-H)) : The bending vibration of the hydrogen atom relative to the Cr-O bond in the hydroxide ligand is typically observed in the 800-1200 cm⁻¹ range.

Metal-Ligand Vibrations : In the far-infrared and low-frequency Raman regions (typically below 600 cm⁻¹), vibrations corresponding to the stretching and bending of the chromium-oxygen bonds (ν(Cr-O)) are observed. These can be complex, as they involve contributions from both the aqua and hydroxide ligands.

The complementary nature of IR and Raman spectroscopy is essential. According to selection rules, for a centrosymmetric complex, vibrations that are Raman active are IR inactive, and vice versa. By analyzing both spectra, a more complete vibrational profile of the molecule can be obtained, aiding in the structural elucidation. acs.orgyoutube.com

Table 1: Typical Vibrational Frequencies for Ligands in Dicaesium Dihydroxide Diaquachromate(III)

Vibrational ModeLigandTypical Frequency Range (cm⁻¹)Spectroscopic Technique
O-H StretchAqua (H₂O)3200 - 3500IR, Raman
O-H StretchHydroxide (OH⁻)3500 - 3600IR, Raman
H-O-H BendAqua (H₂O)1600 - 1630IR
Cr-O-H BendHydroxide (OH⁻)800 - 1200IR
Cr-O StretchAqua, Hydroxide450 - 600IR, Raman

Electronic Spectroscopy for Ligand Field Transitions and Oxidation State Confirmation of Chromium(III)

Electronic absorption spectroscopy (UV-Visible) is instrumental in confirming the +3 oxidation state of chromium and probing the electronic environment created by the ligands. Chromium(III) has a d³ electronic configuration, which in an octahedral ligand field, results in a ⁴A₂g ground state. fiveable.me According to selection rules, spin-allowed electronic transitions can occur from this ground state to excited quartet states. studylib.netstudylib.net

For an octahedral Cr(III) complex like Dicaesium Dihydroxide Diaquachromate(III), two primary d-d transition bands are typically observed in the visible region: umass.edu

⁴A₂g → ⁴T₂g : This is the lowest energy transition and its energy directly corresponds to the ligand field splitting parameter, Δo (or 10Dq). umass.edu

⁴A₂g → ⁴T₁g : This transition occurs at a higher energy.

The position of these absorption bands is highly sensitive to the nature of the ligands attached to the metal ion, as described by the spectrochemical series. studylib.net The hydroxide and aqua ligands create a specific ligand field strength, which dictates the exact wavelengths of maximum absorbance (λ_max). The presence of these characteristic bands, and the absence of intense charge-transfer bands in the visible region, serves as a definitive confirmation of the Cr(III) oxidation state. The relatively low molar absorptivity (ε) of these bands is also characteristic of Laporte-forbidden d-d transitions. lacc-terryb.com

Table 2: Expected Electronic Transitions for [Cr(OH)₂(H₂O)₂]⁻ in an Octahedral Field

TransitionEnergyTypical λ_max (nm)Molar Absorptivity, ε (L mol⁻¹ cm⁻¹)
⁴A₂g → ⁴T₂gΔo~560 - 59010 - 50
⁴A₂g → ⁴T₁g~1.7 Δo~400 - 43010 - 50

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bulk Elemental and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) states of the elements within the first few nanometers of a material's surface. jeol.com For Dicaesium Dihydroxide Diaquachromate(III), XPS is used to verify the presence of caesium, chromium, and oxygen and to confirm the Cr(III) oxidation state.

Chromium (Cr 2p) : The Cr 2p region of the XPS spectrum is the most diagnostic for determining the oxidation state. For Cr(III), the Cr 2p₃/₂ peak is located at a binding energy of approximately 576-577 eV. jeol.comresearchgate.net A key feature of Cr(III) compounds is the presence of fine structure due to multiplet splitting, which arises from the interaction of the core-hole with the unpaired d-electrons. uwo.caxpsfitting.com This complex peak shape is a fingerprint for the Cr(III) state and distinguishes it from metallic Cr(0) and Cr(VI), the latter of which shows a single, sharp peak at a higher binding energy (~579-580 eV). xpsfitting.comtescan-analytics.com

Caesium (Cs 3d) : The presence of caesium is confirmed by the Cs 3d doublet, with the Cs 3d₅/₂ peak expected around 724-725 eV.

Oxygen (O 1s) : The O 1s spectrum can provide insight into the different oxygen environments. It can typically be deconvoluted into multiple components. A peak around 531-532 eV can be attributed to the hydroxide (OH⁻) ligands, while a component at a slightly higher binding energy (~532-533 eV) may correspond to the aqua (H₂O) ligands. researchgate.net A lower binding energy component (~530 eV) might indicate the presence of trace oxide impurities.

XPS analysis, therefore, provides an unambiguous confirmation of the elemental makeup and the +3 oxidation state of chromium in the compound. uwo.ca

Table 3: Characteristic XPS Binding Energies for Dicaesium Dihydroxide Diaquachromate(III)

ElementCore LevelOxidation StateExpected Binding Energy (eV)Key Features
ChromiumCr 2p₃/₂Cr(III)~576.5Broad peak with multiplet splitting xpsfitting.com
CaesiumCs 3d₅/₂Cs(I)~724.5Sharp, symmetric peak
OxygenO 1sO(-II)~531.5 (OH), ~532.5 (H₂O)Can be deconvoluted into multiple peaks

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis) to Investigate Hydration State and Thermal Stability

Thermal analysis methods, particularly Thermogravimetric Analysis (TGA), are employed to study the thermal stability of compounds and to quantify their hydration state. acs.org In a TGA experiment, the mass of a sample is monitored as it is heated at a controlled rate. For Dicaesium Dihydroxide Diaquachromate(III), TGA can reveal the stepwise loss of its water and hydroxide ligands.

A typical thermogram for this compound would be expected to show distinct mass loss events:

Dehydration : The first mass loss step, occurring at lower temperatures (e.g., 100-250 °C), corresponds to the removal of the two coordinated aqua ligands. researchgate.nettdl.org The mass loss percentage for this step can be calculated and compared to the theoretical value to confirm the presence of precisely two water molecules per formula unit.

Dehydroxylation : At higher temperatures, a subsequent mass loss event occurs due to the condensation of the hydroxide ligands to form water and a chromium oxide species. This process, known as dehydroxylation, involves the loss of one water molecule from two hydroxide ligands (2 OH⁻ → H₂O + O²⁻).

The temperatures at which these events occur provide information about the thermal stability of the complex and the strength of the metal-ligand bonds. Differential Scanning Calorimetry (DSC) can be run concurrently to determine whether these decomposition steps are endothermic or exothermic.

Table 4: Hypothetical Thermal Decomposition Profile for Cs₂[Cr(OH)₂(H₂O)₂]

Temperature Range (°C)Decomposition StepProcessTheoretical Mass Loss (%)
100 - 250DehydrationCs₂[Cr(OH)₂(H₂O)₂] → Cs₂[Cr(OH)₂] + 2 H₂O~10.1%
> 300DehydroxylationCs₂[Cr(OH)₂] → Cs₂CrO₂ + H₂O~5.0%
> 600Final DecompositionCs₂CrO₂ → Final Oxidic ResidueVaries

Quantum Chemical Calculations and Molecular Modeling of Dicaesium Dihydroxide Diaquachromate(III) Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful complement to experimental techniques. researchgate.net These computational methods allow for the modeling of the geometric and electronic structure of Dicaesium Dihydroxide Diaquachromate(III) at the atomic level.

Key applications of molecular modeling for this compound include:

Geometry Optimization : DFT calculations can predict the most stable three-dimensional structure of the [Cr(OH)₂(H₂O)₂]⁻ anion, providing theoretical values for bond lengths (e.g., Cr-O) and bond angles (e.g., O-Cr-O). These calculated parameters can be compared with data from X-ray crystallography if available.

Vibrational Frequency Prediction : The vibrational frequencies and their corresponding normal modes can be calculated. researchgate.net This theoretical spectrum is invaluable for assigning the experimentally observed bands in the IR and Raman spectra to specific molecular motions, confirming the identification of aqua and hydroxide ligand vibrations.

Electronic Structure Analysis : Computational methods can be used to calculate the energies of the molecular orbitals. This allows for a theoretical prediction of the d-d electronic transitions, which can be correlated with the experimental UV-Visible spectrum. Such calculations provide a deeper understanding of the ligand field splitting (Δo) and the nature of the chromium-ligand bonding (e.g., covalent vs. ionic character). cardiff.ac.uk

By combining these computational insights with experimental data, a highly detailed and validated model of the structure and properties of Dicaesium Dihydroxide Diaquachromate(III) can be developed.

Table 5: Comparison of Hypothetical Experimental and DFT-Calculated Parameters

ParameterMethodValue
Bond Length (Cr-O_aqua)DFT Calculation~2.02 Å
Bond Length (Cr-O_hydroxide)DFT Calculation~1.95 Å
Vibrational Frequency (H-O-H Bend)Experimental (IR)~1615 cm⁻¹
Vibrational Frequency (H-O-H Bend)DFT Calculation~1625 cm⁻¹
Electronic Transition (⁴A₂g → ⁴T₂g)Experimental (UV-Vis)~17,500 cm⁻¹ (~571 nm)
Electronic Transition (⁴A₂g → ⁴T₂g)TD-DFT Calculation~17,800 cm⁻¹ (~562 nm)

Reactivity and Chemical Transformations of Dicaesium Dihydroxide Diaquachromate Iii

Hydrolytic Behavior and Pathways of Decomposition for Dicaesium Dihydroxide Diaquachromate(III)

The hydrolytic behavior of the [Cr(H₂O)₂(OH)₂]⁻ anion is central to its stability and decomposition. In aqueous solutions, chromium(III) complexes undergo hydrolysis, a process where water molecules coordinate to the metal ion and subsequently deprotonate. The hexaaquachromium(III) ion itself is acidic, with a pH of typical solutions ranging from 2 to 3. chemguide.co.uk This acidity arises from the polarization of the O-H bonds in the coordinated water molecules, facilitating the release of protons.

The formation of Dicaesium Dihydroxide Diaquachromate(III) can be seen as a step in the hydrolysis of the [Cr(H₂O)₆]³⁺ ion in the presence of a strong base like caesium hydroxide (B78521). The reaction proceeds by the stepwise removal of protons from the coordinated water molecules. chemguide.co.ukresearchgate.net

Pathways of Decomposition:

The decomposition of Dicaesium Dihydroxide Diaquachromate(III) in aqueous solution is highly dependent on the pH of the medium.

In Acidic Conditions: The equilibrium will shift, leading to the protonation of the hydroxide ligands and the formation of various aquated chromium(III) species, ultimately regenerating the [Cr(H₂O)₆]³⁺ ion in sufficiently strong acid.

In Neutral or Weakly Acidic Conditions: The complex may undergo further condensation reactions to form polynuclear chromium(III) species. This can involve the formation of hydroxo-bridges between chromium centers, leading to dimers, trimers, and eventually the precipitation of chromium(III) hydroxide, Cr(OH)₃, a gelatinous green solid. quora.comwikipedia.org Studies on the hydrolysis of chromium(III) have identified the equilibrium between singly and doubly bridged dimeric forms. researchgate.net

Thermal Decomposition: When heated, hydrated metal hydroxides generally decompose to form the metal oxide and water. youtube.com Nanocrystalline and amorphous chromium hydroxide have been shown to undergo dehydration and thermal decomposition at elevated temperatures, ultimately forming chromium(III) oxide (Cr₂O₃). researchgate.net The presence of alkali metal chlorides can influence the oxidation state of chromium during thermal treatment. researchgate.net

Hydrolytic Equilibria of Chromium(III) in Aqueous Solution

Equilibrium Description
[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺ First hydrolysis step of the hexaaquachromium(III) ion.
2[Cr(H₂O)₅(OH)]²⁺ ⇌ [(H₂O)₄Cr(OH)₂Cr(H₂O)₄]⁴⁺ + 2H₂O Formation of a di-μ-hydroxo-bridged dimer.
[Cr(H₂O)₆]³⁺ + 3OH⁻ → Cr(OH)₃(s) + 6H₂O Precipitation of chromium(III) hydroxide. issr.edu.kh

Redox Chemistry of the Chromium Center within the Dihydroxide Diaquachromate(III) Coordination Environment

The chromium center in Dicaesium Dihydroxide Diaquachromate(III) is in the +3 oxidation state, which is the most stable oxidation state for chromium. libretexts.org However, it can be oxidized to higher oxidation states, most notably +6, or reduced to lower oxidation states like +2. The redox potential of these transformations is significantly influenced by the pH and the nature of the ligands coordinated to the chromium ion.

Oxidation to Chromium(VI):

In alkaline solutions, chromium(III) can be oxidized to chromium(VI), typically in the form of the yellow chromate (B82759) ion (CrO₄²⁻). chemguide.co.ukissr.edu.kh A common oxidizing agent for this transformation is hydrogen peroxide. The reaction is facilitated by the presence of excess hydroxide ions, which stabilize the chromium(III) as the hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻, prior to oxidation. chemguide.co.ukmurdoch.edu.au

Reduction to Chromium(II):

Reduction of chromium(III) to the chromium(II) state is also possible, though chromium(II) is a powerful reducing agent and is readily oxidized back to chromium(III) by atmospheric oxygen. This reduction is typically carried out in acidic solutions using strong reducing agents like zinc metal.

Standard Reduction Potentials:

The feasibility of redox reactions involving the chromium center can be assessed by examining the standard reduction potentials for relevant half-reactions.

Table of Standard Reduction Potentials for Selected Chromium Species

Half-Reaction Standard Potential (E°) / V
Cr³⁺ + e⁻ → Cr²⁺ -0.424
Cr³⁺ + 3e⁻ → Cr -0.74
CrO₄²⁻ + 4H₂O + 3e⁻ → Cr(OH)₃ + 5OH⁻ -0.12
HCrO₄⁻ + 7H⁺ + 3e⁻ → Cr³⁺ + 4H₂O 1.350

Data sourced from the CRC Handbook of Chemistry and Physics. nsysu.edu.tw

Interactions with External Reagents and Environmental Factors

The reactivity of Dicaesium Dihydroxide Diaquachromate(III) is significantly influenced by its interaction with various external reagents and environmental conditions.

Acids: As a hydroxo complex, it will react with acids in a neutralization reaction. The hydroxide ligands will be protonated, leading to the formation of water and the corresponding chromium(III) salt of the acid.

Strong Bases: In the presence of excess strong base, such as concentrated caesium hydroxide, the chromium(III) hydroxide that may form is amphoteric and will redissolve to form soluble hydroxo complexes like the hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻. wikipedia.orgissr.edu.kh

Oxidizing Agents: Strong oxidizing agents, particularly in alkaline media, can convert the chromium(III) to chromium(VI). chemguide.co.uk For example, sodium hypochlorite (B82951) has been shown to accelerate the dissolution of chromium(III) hydroxide through oxidation. nih.gov

Reducing Agents: Strong reducing agents can reduce the chromium(III) center to lower oxidation states.

Complexing Agents: The aqua and hydroxo ligands can be substituted by other ligands that form more stable complexes with chromium(III). Examples include ammonia, ethylenediamine, and oxalate (B1200264) ions.

Environmental Factors: The stability of the compound can be affected by factors such as temperature and exposure to atmospheric carbon dioxide. Caesium hydroxide is known to readily absorb carbon dioxide from the air. wikipedia.org

Solid-State and Solution-Phase Precipitation/Dissolution Equilibria

The precipitation and dissolution of chromium(III) species from aqueous solutions are fundamental to the chemistry of Dicaesium Dihydroxide Diaquachromate(III).

Precipitation:

The addition of a stoichiometric amount of a strong base, such as caesium hydroxide, to a solution containing the hexaaquachromium(III) ion will lead to the precipitation of gelatinous, green chromium(III) hydroxide, Cr(OH)₃. wikipedia.orgissr.edu.kh The formation of Dicaesium Dihydroxide Diaquachromate(III) can be considered an intermediate step in this process or a soluble species present in equilibrium with the precipitate.

The precipitation reaction is: Cr³⁺(aq) + 3OH⁻(aq) ⇌ Cr(OH)₃(s)

The solubility product constant (Ksp) for chromium(III) hydroxide is very small, indicating its low solubility in water.

Dissolution:

Chromium(III) hydroxide is amphoteric, meaning it can dissolve in both acidic and strongly alkaline solutions. quora.comwikipedia.org

In acidic solution: Cr(OH)₃(s) + 3H⁺(aq) → Cr³⁺(aq) + 3H₂O(l)

In strongly alkaline solution: Cr(OH)₃(s) + OH⁻(aq) ⇌ [Cr(OH)₄]⁻(aq) chegg.com

The dissolution in excess base is due to the formation of soluble hydroxo complexes. The high concentration of hydroxide ions provided by a strong base like caesium hydroxide would favor the formation of these soluble species.

Equilibrium Constants for Chromium(III) Hydroxide

Constant Value Chemical Equation
Ksp 6.3 x 10⁻³¹ Cr(OH)₃(s) ⇌ Cr³⁺(aq) + 3OH⁻(aq)
Kf 8.0 x 10²⁹ Cr³⁺(aq) + 4OH⁻(aq) ⇌ [Cr(OH)₄]⁻(aq)

Data sourced from Chegg.com. chegg.com

The interplay of these precipitation and dissolution equilibria, governed by the pH and the concentration of hydroxide ions, dictates the stability and form of chromium(III) in solutions containing caesium hydroxide.

Advanced Research Directions and Academic Applications of Dicaesium Dihydroxide Diaquachromate Iii

Synthesis and Characterization of Analogous Alkali Metal-Chromium-Hydroxide-Water Complexes

The synthesis of complex coordination polymers can be significantly influenced by the nature of the alkali metal cation used. researchgate.net The ionic radius of the alkali metal often affects the final structure and dimensionality of the resulting compound. researchgate.net For instance, studies on chromium(III) complexes with other ligands have shown that smaller cations like lithium (Li⁺) favor the formation of molecular compounds, while larger cations like sodium (Na⁺) and potassium (K⁺) tend to form layered or framework structures. researchgate.net

This principle suggests a fertile ground for research into the synthesis of a homologous series of M₂(Cr(OH)₂(H₂O)₂) complexes, where M represents different alkali metals (Li, Na, K, Rb, Cs). A systematic approach would involve reacting a chromium(III) salt with the corresponding alkali metal hydroxide (B78521) in an aqueous medium under controlled conditions. A general reaction scheme for the formation of such chromium(III) hydroxide complexes involves the addition of an inorganic alkali, such as an alkali metal hydroxide, to an aqueous solution containing trivalent chromium. google.com

Table 1: Ionic Radii of Alkali Metal Cations

Alkali Metal Cation Ionic Radius (Å)
Lithium Li⁺ 0.68
Sodium Na⁺ 0.98
Potassium K⁺ 1.33
Rubidium Rb⁺ 1.48
Caesium Cs⁺ 1.67

(Data sourced from ResearchGate researchgate.net)

Fundamental Insights into the Nature of Metal-Hydroxide-Water Interactions in Complex Systems

The Dicaesium Dihydroxide Diaquachromate(III) system is an excellent platform for studying the intricate interplay between a central transition metal ion (Cr³⁺) and its primary coordination sphere composed of simple, yet fundamental, ligands: hydroxide (OH⁻) and water (H₂O). In aqueous solutions, transition metal cations exist as hydrated ions, such as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. purdue.edulibretexts.org

The formation of hydroxide complexes arises from the deprotonation of these coordinated water molecules by a base. libretexts.orgchemguide.co.uk This process is not a simple ligand exchange but rather an acid-base reaction where the aqua ligand acts as a Brønsted-Lowry acid. chemguide.co.uk The presence of both water and hydroxide ligands around the chromium(III) center in the target compound allows for detailed investigation into:

Hydrogen Bonding: Extensive hydrogen bonding networks are expected between the aqua and hydroxide ligands, and potentially with hydroxide ions or water molecules in the crystal lattice. Understanding these networks is key to explaining the stability and properties of the solid-state structure.

Proton Transfer: The equilibrium between aqua and hydroxo ligands is a fundamental process in aqueous inorganic chemistry. Studying this compound and its analogues can provide experimental data to benchmark theoretical models of proton transfer in coordination complexes.

These fundamental studies are crucial for advancing the understanding of metal ion hydrolysis, olation (formation of hydroxo-bridged polymers), and the initial stages of metal hydroxide precipitation, which are critical processes in geochemistry, materials science, and environmental chemistry. nih.gov

Dicaesium Dihydroxide Diaquachromate(III) as a Model Compound for Theoretical Inorganic Chemistry Studies

The relative simplicity of its constituent ions and ligands makes Dicaesium Dihydroxide Diaquachromate(III) an ideal candidate for theoretical and computational modeling. High-level quantum chemical calculations, such as those based on Density Functional Theory (DFT), could be employed to probe various aspects of its electronic structure and bonding.

Specific areas of theoretical investigation could include:

Nature of the Cr-O Bond: Calculations can quantify the degree of covalent and ionic character in the bonds between chromium(III) and the oxygen atoms of the hydroxide and water ligands.

Ligand Field Theory: The electronic transitions observed in the UV-Vis spectrum of the complex could be calculated and compared with experimental data to refine ligand field parameters for Cr³⁺ in this specific coordination environment.

Vibrational Analysis: Theoretical calculations of vibrational frequencies can be correlated with experimental FT-IR and Raman spectra to provide a definitive assignment of vibrational modes, especially those corresponding to Cr-O stretching and H-O-H bending, which are sensitive to the chemical environment.

Reaction Mechanisms: The compound can serve as a model for studying the mechanisms of water exchange and substitution reactions in chromium(III) complexes, which are known to be kinetically inert. nih.gov Theoretical studies can map out the energy profiles of these reaction pathways. rsc.org

By providing a well-defined experimental system, this compound can serve as a benchmark for validating and refining computational methods, ultimately enhancing their predictive power for more complex inorganic systems.

Potential as a Precursor in the Rational Design of Novel Inorganic Materials for Academic Research

Single-source precursors, which contain all the necessary elements in a pre-defined stoichiometry, are highly valuable in materials synthesis as they can lead to phase-pure materials at lower temperatures. Dicaesium Dihydroxide Diaquachromate(III) contains caesium, chromium, oxygen, and hydrogen, making it a potential single-source precursor for the synthesis of novel caesium-chromium oxides.

Controlled thermal decomposition of this compound in different atmospheres (e.g., air, inert gas) could be explored as a route to various materials:

Mixed-Metal Oxides: Calcination in air would likely lead to the formation of caesium chromates (e.g., Cs₂CrO₄) or other mixed Cs-Cr-O phases. These materials are of academic interest for their potential magnetic, electronic, or catalytic properties. The most stable oxide of chromium is Cr₂O₃. lehigh.edu

Nanomaterials: By carefully controlling the decomposition conditions (temperature, ramp rate, atmosphere), it might be possible to synthesize nanostructured caesium-chromium oxides. The evolution of water and hydrogen during decomposition could act as a pore-forming agent, leading to materials with high surface areas. Various methods have been developed to synthesize chromium oxide nanoparticles, often involving a precipitation step to form chromium hydroxide followed by calcination. orientjchem.org

Catalyst Development: Chromium oxides are known catalysts for various chemical reactions. lehigh.edu The incorporation of caesium can modify the catalytic activity and selectivity by altering the electronic properties or surface acidity/basicity of the chromium oxide. Using a single-source precursor like Dicaesium Dihydroxide Diaquachromate(III) could ensure a homogeneous distribution of caesium throughout the final catalytic material.

This approach aligns with the principles of rational materials design, where the molecular-level structure of a precursor is used to control the composition, phase, and microstructure of the final solid-state material. The use of such metal complexes as precursors is a well-established strategy in the synthesis of advanced inorganic materials. mdpi.com

Q & A

Basic Question: What methodological approaches are recommended for synthesizing and characterizing the compound CsOH–Cr–H₂O (2/2/1/2)?

Answer:
Synthesis should follow stoichiometric ratios (2:2:1:2) under controlled conditions (e.g., inert atmosphere to prevent oxidation of chromium). Characterization requires multi-technique validation:

  • X-ray diffraction (XRD) for crystallinity and phase identification.
  • UV-Vis spectroscopy (using diphenylcarbazide for chromium speciation as in ).
  • Thermogravimetric analysis (TGA) to assess thermal stability and hydration states.
  • FTIR spectroscopy to confirm hydroxide and water bonding interactions.
    Ensure water purity (free of suspended matter, per ) to avoid contamination.

Basic Question: How can researchers evaluate the stability of CsOH–Cr–H₂O under varying pH and temperature conditions?

Answer:
Design a factorial experiment (as per ) with variables:

  • pH ranges (e.g., 2–12, adjusted using H₂SO₄ or CsOH).
  • Temperature gradients (25°C–100°C).
    Monitor changes using:
  • Potentiometric titration for pH-dependent solubility.
  • Dynamic light scattering (DLS) to detect colloidal instability.
  • Chromatography (e.g., HPLC) to track decomposition byproducts.
    Replicate trials to ensure statistical validity (see for pre-test/post-test designs).

Advanced Question: What mechanistic insights are critical for understanding redox interactions between chromium and CsOH in aqueous systems?

Answer:
Focus on in situ spectroscopic and computational methods:

  • X-ray absorption near-edge structure (XANES) to track Cr oxidation states during reactions.
  • Density Functional Theory (DFT) simulations to model electron transfer pathways.
  • Cyclic voltammetry to quantify redox potentials.
    Cross-reference findings with thermodynamic databases (e.g., Cr(OH)₃ ⇌ Cr³⁺ + 3OH⁻ equilibria) and validate via controlled O₂ exposure experiments to isolate oxidation effects .

Advanced Question: How should researchers resolve contradictions in reported catalytic activity data for CsOH–Cr–H₂O in hydrolysis reactions?

Answer:
Apply a multi-step validation framework:

Meta-analysis of existing literature to identify variables (e.g., Cr particle size, Cs⁺ ion mobility) causing discrepancies .

Controlled replication studies using standardized protocols (e.g., fixed stirring rates, reactor geometries).

Advanced characterization :

  • TEM-EDX for elemental mapping of active sites.
  • Isotopic labeling (e.g., D₂O instead of H₂O) to trace reaction pathways.

Statistical modeling (ANOVA or machine learning) to isolate influential parameters .

Advanced Question: What computational strategies optimize the design of CsOH–Cr–H₂O for catalytic applications?

Answer:
Integrate multi-scale modeling:

  • Molecular dynamics (MD) simulations to predict Cs⁺ ion mobility in aqueous matrices.
  • COMSOL Multiphysics for reactor-scale heat/mass transfer optimization .
  • Machine learning (e.g., neural networks) to correlate synthesis parameters (e.g., precursor concentrations) with catalytic performance.
    Validate models with high-throughput robotic experimentation (see on AI-driven labs).

Advanced Question: How can theoretical frameworks guide the exploration of CsOH–Cr–H₂O’s role in sustainable chemistry?

Answer:
Anchor research in coordination chemistry and green chemistry principles :

  • Apply Lewis acid-base theory to explain CsOH’s role in stabilizing Cr³⁺ intermediates.
  • Use life-cycle assessment (LCA) frameworks to evaluate environmental impacts of synthesis pathways.
  • Align with circular economy models by exploring Cr recovery/reuse methods (e.g., membrane separation, ).
    Theoretical grounding ensures methodological coherence and relevance to SDGs .

Basic Question: What quality control protocols are essential for reproducible synthesis of CsOH–Cr–H₂O?

Answer:
Implement a ISO 17025-compliant workflow:

  • Batch testing : Hydrometer checks for solution density (per ).
  • Cross-lab validation via round-robin trials.
  • Documentation : Detailed logs of reaction times, stirring rates, and ambient humidity.
    Use control charts to monitor process stability over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.